molecular formula B2F2S2 B13410554 1,3,2,4-Dithiaboretane, 2,4-difluoro- CAS No. 91998-68-4

1,3,2,4-Dithiaboretane, 2,4-difluoro-

Cat. No.: B13410554
CAS No.: 91998-68-4
M. Wt: 123.8 g/mol
InChI Key: KVWTTXBMZBOCPA-UHFFFAOYSA-N
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Description

1,3,2,4-Dithiaboretane, 2,4-difluoro- (CAS: 91998-68-4) is a boron-containing heterocyclic compound with the molecular formula B₂F₂S₂. Its structure features a four-membered ring comprising two boron atoms, two sulfur atoms, and two fluorine substituents at positions 2 and 2. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing fluorine atoms and the sulfur-boron framework.

Properties

CAS No.

91998-68-4

Molecular Formula

B2F2S2

Molecular Weight

123.8 g/mol

IUPAC Name

2,4-difluoro-1,3,2,4-dithiadiboretane

InChI

InChI=1S/B2F2S2/c3-1-5-2(4)6-1

InChI Key

KVWTTXBMZBOCPA-UHFFFAOYSA-N

Canonical SMILES

B1(SB(S1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,2,4-Dithiaboretane, 2,4-difluoro- typically involves the reaction of boron trifluoride with sulfur-containing compounds under controlled conditions. One common method includes the reaction of boron trifluoride diethyl etherate with sulfur dichloride in the presence of a suitable solvent . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,2,4-Dithiaboretane, 2,4-difluoro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxide and sulfur dioxide, while substitution reactions can produce a variety of halogenated or functionalized derivatives.

Scientific Research Applications

1,3,2,4-Dithiaboretane, 2,4-difluoro- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,2,4-Dithiaboretane, 2,4-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron and sulfur atoms in the compound can form coordinate bonds with active sites in enzymes, potentially inhibiting their activity. Additionally, the fluorine atoms may enhance the compound’s stability and bioavailability by forming strong hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine Positioning

Fluorine substitution patterns significantly influence reactivity and stability. For example:

  • In 2,4-difluorophenylboronic acid (), the 2,4-difluoro configuration enhances electrophilic reactivity compared to mono-fluoro analogs, enabling selective cross-coupling reactions.
  • 3,4-Difluorophenylcyclopropane derivatives () exhibit reduced metabolic stability compared to 2,4-difluoro analogs due to altered fluorine positioning.

For 1,3,2,4-Dithiaboretane, the 2,4-difluoro substitution likely enhances Lewis acidity at boron centers compared to non-fluorinated or mono-fluorinated analogs, though experimental validation is needed.

Comparison with Sulfur-Containing Heterocycles

  • Benzodifluorides (e.g., 2,4-Difluoro-6-methylbenzodifluoride, ): These lack boron but share fluorine-induced electronic effects. The presence of sulfur in 1,3,2,4-Dithiaboretane may confer redox activity absent in purely aromatic fluorinated systems.
  • Thiazole derivatives (e.g., ): Sulfur-nitrogen heterocycles show distinct biological activity, whereas sulfur-boron systems like 1,3,2,4-Dithiaboretane may prioritize catalytic or electronic applications.

Halogenated Boron Compounds

  • 5-Benzyloxy-2,4-difluorophenylboronic acid (): Combines fluorine and boronic acid groups for Suzuki-Miyaura couplings. The 1,3,2,4-Dithiaboretane analog lacks a boronic acid group but could serve as a precursor or ligand in similar reactions.

Hypothetical Data Table: Inferred Properties of 1,3,2,4-Dithiaboretane and Analogs

Compound Name Key Structural Features Hypothesized Properties Reference Insights
1,3,2,4-Dithiaboretane, 2,4-difluoro- B₂F₂S₂ ring; 2,4-F substitution High Lewis acidity; thermal stability
2,4-Difluorophenylboronic acid Aromatic ring; boronic acid group Electrophilic reactivity for cross-coupling
3,4-Difluorophenylcyclopropane Cyclopropane; 3,4-F substitution Lower metabolic stability vs. 2,4-difluoro
2,4-Difluoro-6-methylbenzodifluoride Aromatic; 2,4-F; methyl group Enhanced lipophilicity for antifungal activity

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